2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H16N4OS2. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of 1-ethyl-1H-benzimidazole-2-thiol with phenylmethylideneacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound’s sulfanyl group can interact with thiol-containing enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Uniqueness
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of the benzimidazole and phenylmethylideneacetohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-2-22-16-11-7-6-10-15(16)20-18(22)24-13-17(23)21-19-12-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRAPKQITUKAU-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.